molecular formula C14H18F3NO2 B2647467 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide CAS No. 1351610-54-2

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide

Cat. No.: B2647467
CAS No.: 1351610-54-2
M. Wt: 289.298
InChI Key: OQZIFTVQOLLEGE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyethyl group and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine, followed by subsequent reactions to introduce the hydroxy and pivalamide groups. One common method involves the use of sodium hydride in acetonitrile as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave irradiation methods has been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby increasing its efficacy. The hydroxy and pivalamide groups may also contribute to the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide is unique due to the combination of its trifluoromethyl, hydroxy, and pivalamide groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring enhanced stability and bioavailability .

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2/c1-13(2,3)12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZIFTVQOLLEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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